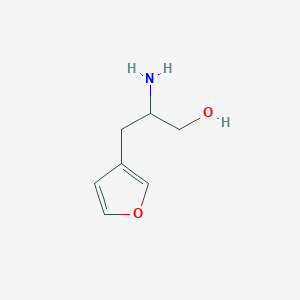

2-Amino-3-(furan-3-yl)propan-1-ol

Description

Properties

IUPAC Name |

2-amino-3-(furan-3-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c8-7(4-9)3-6-1-2-10-5-6/h1-2,5,7,9H,3-4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHBKEPGWBSYJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CC(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(furan-3-yl)propan-1-ol typically involves the reaction of furfural with ammonia and hydrogen in the presence of a catalyst. One common method is the reductive amination of furfural using ammonia and a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild conditions . The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amino alcohol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(furan-3-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

Oxidation: Formation of 2-Amino-3-(furan-3-yl)propanal or 2-Amino-3-(furan-3-yl)propanone.

Reduction: Formation of 2-Amino-3-(furan-3-yl)propane.

Substitution: Formation of N-substituted derivatives such as N-alkyl or N-acyl amino alcohols.

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promise in the pharmaceutical sector due to its biological activity and ability to modulate enzyme interactions.

Anti-inflammatory Properties

Research indicates that 2-Amino-3-(furan-3-yl)propan-1-ol can inhibit the production of nitric oxide and tumor necrosis factor-alpha, both of which are significant mediators in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases.

Enzyme Interaction Studies

Studies have demonstrated that this compound interacts with various enzymes, including carbonyl reductase and 11β-hydroxysteroid dehydrogenase. These interactions are crucial for understanding its pharmacokinetics and therapeutic uses, particularly in metabolic disorders.

Material Science Applications

In addition to its pharmaceutical relevance, this compound is being explored for applications in material science.

Synthesis of Biologically Active Compounds

The compound serves as a precursor for synthesizing other biologically active compounds. Its unique structure allows for modifications that can lead to new materials with specific properties.

Polymer Chemistry

The furan moiety is known for its reactivity in polymer chemistry, enabling the development of novel polymers with enhanced properties such as increased thermal stability and mechanical strength.

Therapeutic Efficacy in Inflammatory Models

A study investigating the anti-inflammatory effects of this compound was conducted using animal models of arthritis. The results indicated a significant reduction in inflammation markers, supporting its potential use as an anti-inflammatory agent.

Development of Furan-Based Polymers

Research on the use of this compound in developing furan-based polymers highlighted its ability to enhance the mechanical properties of the resulting materials while maintaining biodegradability.

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Furylmethanol | Hydroxyl group instead of a ketone | More polar due to hydroxyl group |

| Furfural | Aldehyde derivative | Commonly used as a solvent and intermediate |

| 2-Acetylfuran | Acetyl group at the 2-position of the furan ring | Different reactivity due to acetyl substitution |

| 3-Amino-1-(furan-3-yl)propan-1-ol | Contains an amino group and hydroxyl group | Dual functionality allows diverse applications |

Mechanism of Action

The mechanism of action of 2-Amino-3-(furan-3-yl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table compares 2-Amino-3-(furan-3-yl)propan-1-ol with structurally related amino alcohols:

Key Differences in Physicochemical Properties

- Aromatic vs. This may enhance binding affinity in drug-receptor interactions.

- Halogenation Effects: The 2-chloro-6-fluorophenyl analog () exhibits higher molecular weight (215.65 g/mol) and lipophilicity compared to the non-halogenated furan derivative, influencing bioavailability.

- Chirality : (S)-enantiomers (e.g., ) are often prioritized in drug synthesis for stereoselective activity, though data on the chirality of the furan-3-yl compound is unspecified.

Biological Activity

2-Amino-3-(furan-3-yl)propan-1-ol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is . It features an amino group, a hydroxyl group, and a furan ring, which contribute to its biological activity. The furan moiety is known for its role in various pharmacologically active compounds.

Anticancer Properties

Research indicates that compounds containing furan rings exhibit anticancer properties. For instance, derivatives of 2-amino compounds have shown selective inhibition against various cancer cell lines. A study demonstrated that furan-based compounds can inhibit the proliferation of breast and gastric cancer cells, suggesting that 2-amino derivatives may also possess similar effects .

Table 1: Anticancer Activity of Furan Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Brasilamide E | Breast Cancer | 12.5 |

| Fraxinellone | Gastric Cancer | 15.0 |

| This compound | TBD | TBD |

Neuroprotective Effects

Studies have highlighted the neuroprotective effects of furan-containing compounds. For example, certain derivatives have been shown to protect neuronal cells from oxidative stress and apoptosis. The mechanism is believed to involve the modulation of signaling pathways related to cell survival and inflammation .

Anti-inflammatory Activity

Furan derivatives are also noted for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes, which makes them potential candidates for treating inflammatory diseases. The presence of the amino group in this compound may enhance these effects by promoting interactions with inflammatory mediators .

The biological activities of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with furan rings often act as enzyme inhibitors, affecting pathways involved in cancer progression and inflammation.

- Receptor Modulation : They may interact with various receptors, altering cellular responses related to growth and survival.

- Oxidative Stress Reduction : By scavenging free radicals, these compounds can mitigate oxidative damage in cells.

Case Studies

Several studies have investigated the biological activity of furan derivatives:

- Study on Anticancer Activity : A recent study evaluated a series of furan derivatives for their cytotoxicity against cancer cell lines. Results indicated that modifications to the furan structure significantly affected their potency .

- Neuroprotective Study : Another research focused on the neuroprotective effects of a related compound, demonstrating its ability to reduce neuronal death in models of oxidative stress .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-Amino-3-(furan-3-yl)propan-1-ol, and how is structural confirmation achieved?

Answer:

A key route involves the reduction of precursor amino acids or esters using agents like lithium aluminum hydride (LiAlH4). For example, analogous compounds such as L-Tryptophanol are synthesized via LiAlH4 reduction of L-Tryptophan . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) is critical to identify the hydroxyl (-OH), amino (-NH), and furan moieties. Mass spectrometry (MS) further validates molecular weight, while infrared (IR) spectroscopy confirms functional groups like -OH and NH .

Advanced: How can competing side reactions (e.g., oxidation vs. substitution) be mitigated during functionalization of this compound?

Answer:

The hydroxyl group in this compound is susceptible to oxidation (e.g., to carbonyls using CrO) and substitution (e.g., amidation via acyl chlorides). To minimize by-products:

- Use inert atmospheres (N/Ar) to prevent unintended oxidation.

- Employ selective protecting groups (e.g., silyl ethers for -OH) during amino group reactions.

- Optimize stoichiometry and reaction time to favor desired pathways, as demonstrated in fluorophenyl analogs .

Basic: What spectroscopic signatures distinguish this compound from structurally similar amino alcohols?

Answer:

Key distinguishing features include:

- NMR : Aromatic protons from the furan ring (δ 7.3–7.5 ppm for H-2 and H-5 of furan) and coupling patterns for the -CH-OH group (δ 3.4–3.7 ppm).

- IR : Broad -OH stretch (~3200–3400 cm) and NH bending (~1600 cm).

- MS : Molecular ion peak at m/z 169.19 (CHNO) .

Advanced: What chiral resolution techniques are suitable for isolating enantiomers of this compound, and how is enantiomeric purity validated?

Answer:

- Chiral chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers.

- Enantiomeric excess (e.e.) : Quantify via polarimetry or chiral HPLC with UV/fluorescence detection.

- Reference standards : Compare retention times with known enantiomers, as done for >99% e.e. compounds like (3S)-3-Amino-3-(4-fluorophenyl)propan-1-ol .

Basic: What documented chemical reactions are applicable to this compound, and how do reaction conditions influence product outcomes?

Answer:

Common reactions include:

- Oxidation : Converts -OH to carbonyl using KMnO (aqueous) or CrO (acidic conditions).

- Reduction : LiAlH reduces carbonyl intermediates to alcohols.

- Substitution : Acyl chlorides react with -NH to form amides under basic conditions (e.g., pyridine).

Product distribution depends on solvent polarity, temperature, and catalyst selection, as seen in fluorophenyl analogs .

Advanced: How is this compound utilized as a building block in medicinal chemistry, particularly for drug derivatives?

Answer:

Amino alcohols are key intermediates in drug synthesis. For example:

- Geldanamycin derivatives : Amino alcohols like (S)-2-Amino-3-(1H-indol-3-yl)propan-1-ol are coupled to macrocyclic antibiotics to enhance solubility or targeting .

- Stereoselective synthesis : The furan moiety may improve binding affinity in receptor-targeted molecules, analogous to fluorophenyl derivatives studied for therapeutic potential .

Basic: What purity assessment protocols are recommended when sourcing this compound from suppliers lacking analytical data?

Answer:

- HPLC/GC : Quantify purity using reverse-phase chromatography with UV detection.

- Elemental analysis : Confirm C/H/N ratios.

- Titration : Assess amino group content via acid-base titration.

Suppliers like Enamine Ltd. provide the compound as a building block, but independent validation is critical, as emphasized by Sigma-Aldrich’s disclaimer on early-discovery chemicals .

Advanced: How does the furan ring influence the compound’s reactivity compared to phenyl or indole-containing analogs?

Answer:

- Electron-rich furan : Enhances susceptibility to electrophilic substitution (e.g., nitration) but may lead to ring-opening under strong acidic/basic conditions.

- Steric effects : Smaller furan (vs. indole) reduces steric hindrance, favoring nucleophilic reactions at the amino group.

- Comparative studies : Fluorophenyl analogs show distinct reactivity in oxidation pathways, suggesting furan’s electronic profile alters reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.